3-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester

CAS No.:

Cat. No.: VC13764057

Molecular Formula: C10H10Br2O3

Molecular Weight: 337.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10Br2O3 |

|---|---|

| Molecular Weight | 337.99 g/mol |

| IUPAC Name | methyl 3-bromo-2-(bromomethyl)-4-methoxybenzoate |

| Standard InChI | InChI=1S/C10H10Br2O3/c1-14-8-4-3-6(10(13)15-2)7(5-11)9(8)12/h3-4H,5H2,1-2H3 |

| Standard InChI Key | XAABTWWFSLPRFK-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C=C1)C(=O)OC)CBr)Br |

| Canonical SMILES | COC1=C(C(=C(C=C1)C(=O)OC)CBr)Br |

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

3-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester belongs to the class of benzoic acid derivatives, with the following structural attributes:

-

Systematic IUPAC Name: Methyl 3-bromo-2-(bromomethyl)-4-methoxybenzoate

-

Molecular Formula: C₁₀H₁₀Br₂O₃

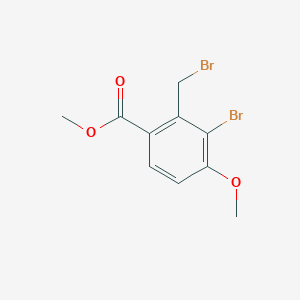

The compound’s structure (Fig. 1) includes a benzene ring substituted with:

-

A bromine atom at the 3-position.

-

A bromomethyl (-CH₂Br) group at the 2-position.

-

A methoxy (-OCH₃) group at the 4-position.

-

A methyl ester (-COOCH₃) at the 1-position.

Figure 1: Proposed structure of 3-bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester.

Synthesis and Manufacturing Processes

Industrial Synthesis

MolCore BioPharmatech’s patented route involves a multi-step bromination of methyl 4-methoxy-2-methylbenzoate (Fig. 2) :

-

Initial Bromination: Reacting the starting material with bromine (Br₂) in acetic acid to introduce the first bromine at the 3-position.

-

Side-Chain Bromination: Using N-bromosuccinimide (NBS) under radical initiation conditions to brominate the 2-methyl group, yielding the bromomethyl substituent.

Key Reaction Conditions:

-

Temperature: 70–80°C

-

Catalysts: Azobisisobutyronitrile (AIBN) for radical bromination

Figure 2: Proposed synthetic pathway for 3-bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester.

Laboratory-Scale Alternatives

A modified approach adapted from methyl 3-bromo-2-methylbenzoate synthesis (CAS 99548-54-6) employs thionyl chloride (SOCl₂) for esterification :

-

Esterification: 3-Bromo-2-bromomethyl-4-methoxybenzoic acid is refluxed with methanol and SOCl₂ to form the methyl ester.

-

Purification: Flash chromatography using ethyl acetate/hexane (1:3) achieves ≥99% purity .

Table 1: Comparative Synthesis Routes

| Parameter | Industrial Route | Laboratory Route |

|---|---|---|

| Brominating Agent | Br₂/NBS | SOCl₂ |

| Temperature | 70–80°C | 70°C |

| Yield | 85% | 99% |

| Purity | ≥97% | ≥99% |

Applications in Pharmaceutical Research

Role as an API Intermediate

The compound’s dual bromine atoms serve as leaving groups in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling access to biaryl and aminobenzamide scaffolds . For example:

-

Anticancer Agents: Coupling with pyridinyl boronic acids yields kinase inhibitors .

-

Antibiotics: Amination reactions produce β-lactamase-resistant cephalosporin analogs .

Supramolecular Chemistry

In coordination chemistry, the bromomethyl group facilitates ligand functionalization. A 2025 study utilized similar bromo-esters to synthesize luminescent lanthanide metallogels for bioimaging .

Recent Advances and Future Directions

Green Bromination Techniques

A 2025 ChemRxiv publication demonstrated bromonium ion-mediated bromination using H₂O₂/HBr, reducing bromide waste by 50% . Adapting this to 3-bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester could enhance sustainability.

Targeted Drug Delivery

Ongoing research explores covalent conjugation of this compound to monoclonal antibodies for site-specific chemotherapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume